molecular formula C14H8ClFN2O2 B11834646 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid

2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B11834646
M. Wt: 290.67 g/mol
InChI Key: HAXRLNSLXIGSFC-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The compound features a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, and is substituted with a chloro and fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions, followed by halogenation to introduce the chloro and fluoro substituents. The final step often involves carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in its anticancer role, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid
  • 2-(2-Bromo-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
  • 2-(2-Chloro-5-methylphenyl)imidazo[1,2-A]pyridine-3-carboxylic acid

Uniqueness

2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid stands out due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of both chloro and fluoro groups can enhance its binding affinity to certain targets and improve its stability under various conditions.

Properties

Molecular Formula

C14H8ClFN2O2

Molecular Weight

290.67 g/mol

IUPAC Name

2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H8ClFN2O2/c15-10-5-4-8(16)7-9(10)12-13(14(19)20)18-6-2-1-3-11(18)17-12/h1-7H,(H,19,20)

InChI Key

HAXRLNSLXIGSFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C(=O)O)C3=C(C=CC(=C3)F)Cl

Origin of Product

United States

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